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molecular formula C9H6N4O2 B8374537 2-(7-nitro-1H-indazol-4-yl)acetonitrile

2-(7-nitro-1H-indazol-4-yl)acetonitrile

Cat. No. B8374537
M. Wt: 202.17 g/mol
InChI Key: GVWNXEXGJAMCGE-UHFFFAOYSA-N
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Patent
US04958026

Procedure details

20.2 g of 2-(7-nitro-1H-indazol-4-yl)-acetonitrile in 750 ml of tetrahydrofuran is hydrogenated in the presence of 20.0 g of Raney nickel. The product is recrystallized from tetrahydrofuran/hexane, yielding 15.1 g of 2-(7-amino-1H-indazol-4-yl)acetonitrile, mp 164°-165° C.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:13][C:14]#[N:15])=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)([O-])=O>O1CCCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:13][C:14]#[N:15])=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C2C=NNC12)CC#N
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is recrystallized from tetrahydrofuran/hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C2C=NNC12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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